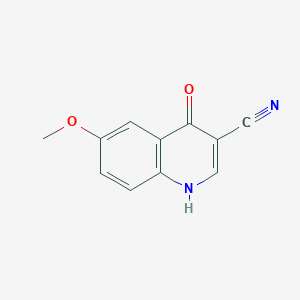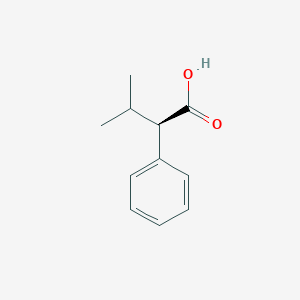
(R)-3-Methyl-2-phenylbutanoic acid
描述
®-3-Methyl-2-phenylbutanoic acid is an organic compound characterized by its chiral center, making it an enantiomer. This compound is part of the carboxylic acid family and is known for its unique structural properties, which include a phenyl group and a methyl group attached to a butanoic acid backbone. The presence of the chiral center gives rise to its ®-configuration, which is significant in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-2-phenylbutanoic acid typically involves enantioselective methods to ensure the correct ®-configuration. One common approach is the asymmetric hydrogenation of 3-methyl-2-phenylbut-2-enoic acid using chiral catalysts. Another method involves the use of chiral auxiliaries in the alkylation of phenylacetic acid derivatives.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes under controlled conditions to achieve high enantiomeric purity. The use of advanced chiral catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: ®-3-Methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
科学研究应用
®-3-Methyl-2-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enantiomerically pure pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of ®-3-Methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing biochemical pathways. The phenyl and methyl groups contribute to its binding affinity and specificity, making it a valuable compound in studying stereochemistry and enzyme kinetics.
相似化合物的比较
(S)-3-Methyl-2-phenylbutanoic acid: The enantiomer of the ®-form, with different biological activity and properties.
Phenylacetic acid: Lacks the chiral center but shares the phenyl group.
2-Phenylbutanoic acid: Similar structure but without the methyl group.
Uniqueness: ®-3-Methyl-2-phenylbutanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in applications requiring enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.
属性
IUPAC Name |
(2R)-3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


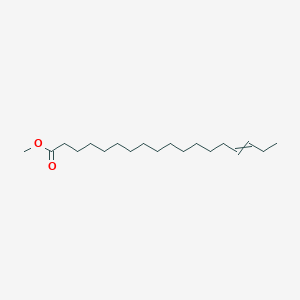
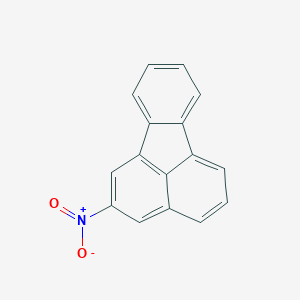
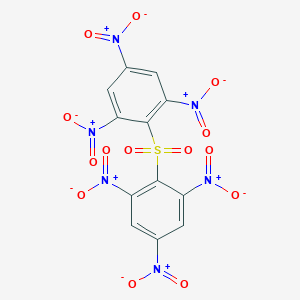
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
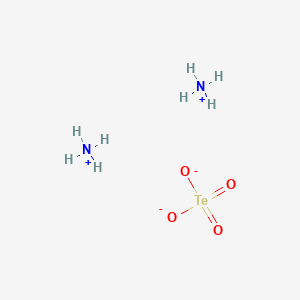
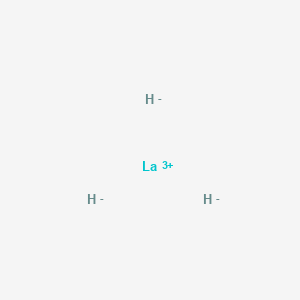
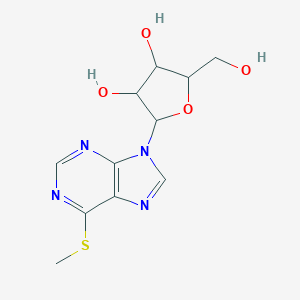
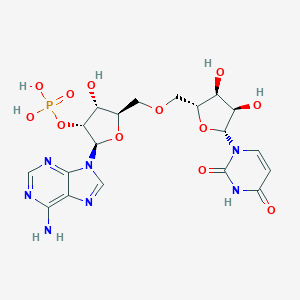
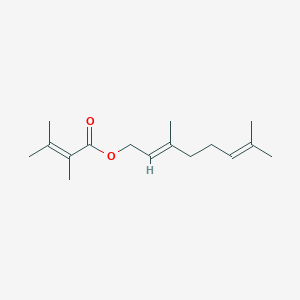
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
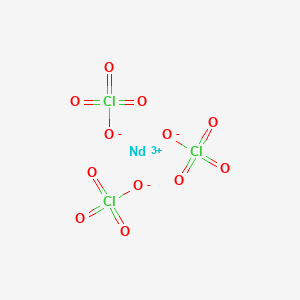
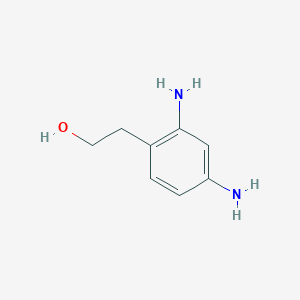
![[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate](/img/structure/B81887.png)
